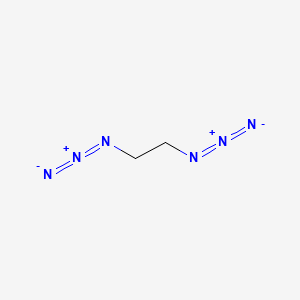

Azide-C2-Azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-diazidoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N6/c3-7-5-1-2-6-8-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJUFSSWIQWAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212072 | |

| Record name | Ethane, 1,2-diazido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-13-0 | |

| Record name | 1,2-Diazidoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,2-diazido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2-diazido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1,2-Diazidoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 1,2-diazidoethane. It includes a detailed synthesis protocol, predicted analytical data, and critical safety guidelines for handling this energetic compound.

Critical Safety Warning: Handling Organic Azides

Organic azides, particularly those with a low carbon-to-nitrogen ratio like 1,2-diazidoethane, are potentially explosive and must be handled with extreme caution.[1][2] These compounds are sensitive to external energy sources such as heat, light, pressure, friction, and shock.[1][2]

ABSOLUTELY PROHIBITED:

-

Never use chlorinated solvents (e.g., dichloromethane, chloroform) as reaction media, as this can form highly unstable di- and tri-azidomethane.[1]

-

Avoid contact with heavy metals (e.g., copper, lead) and their salts, as they can form shock-sensitive and explosive metal azides.[1] Do not use metal spatulas or needles for handling.[3]

-

Never purify by distillation or sublimation. [1] Purification should be limited to extraction and precipitation.

-

Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[2][4]

MANDATORY PRECAUTIONS:

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood behind a polycarbonate blast shield.[3] Wear appropriate gloves, a flame-retardant lab coat, and safety goggles.

-

Storage: Store 1,2-diazidoethane as a dilute solution (not exceeding 1M) at low temperatures (-18°C) and protected from light.[1][2] Never store the pure compound in large quantities.

-

Waste Disposal: Azide-containing waste must be handled separately and quenched properly. Ensure it does not come into contact with acids or metal-containing waste streams.[1]

Synthesis of 1,2-Diazidoethane

The most common method for synthesizing 1,2-diazidoethane is via a nucleophilic substitution reaction, where a 1,2-dihaloethane is treated with an azide salt like sodium azide (NaN₃).[5] The dihaloethane precursor, such as 1,2-dibromoethane or 1,2-dichloroethane, is a critical component of the synthetic pathway.[5]

General Reaction Scheme

The synthesis proceeds by the Sₙ2 displacement of two halide leaving groups by two azide ions.

Br-CH₂-CH₂-Br + 2 NaN₃ → N₃-CH₂-CH₂-N₃ + 2 NaBr

Reagent Data

| Reagent | Formula | Molar Mass ( g/mol ) | Hazards |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | Toxic, Carcinogen, Irritant |

| Sodium Azide | NaN₃ | 65.01 | Highly Toxic, Explosive Risk |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Reproductive Toxin, Irritant |

Detailed Experimental Protocol

This protocol is a representative procedure and must be performed with strict adherence to the safety warnings outlined in Section 1.0.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium azide (e.g., 2.2 equivalents) to anhydrous dimethylformamide (DMF).

-

Addition of Precursor: While stirring the suspension under a nitrogen atmosphere, slowly add 1,2-dibromoethane (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a controlled temperature (e.g., 50-70°C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water and a suitable extraction solvent like ethyl acetate.

-

Extraction: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent in vacuo at low temperature. DO NOT heat excessively. The final product should be kept as a solution and stored appropriately.

Characterization

As a small, energetic molecule, pure 1,2-diazidoethane is rarely isolated and fully characterized in standard literature. The following data are predicted based on the known properties of the azide functional group and the ethane backbone.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₂H₄N₆ | |

| Molar Mass | 112.09 g/mol | |

| Appearance | Expected to be a colorless oil | Many small organic azides are oils. |

| Boiling Point | High risk of detonation upon heating | Distillation is not a safe purification method.[1] |

| Solubility | Soluble in common organic solvents |

Predicted Spectroscopic Data

Due to the symmetry of the N₃-CH₂-CH₂-N₃ molecule, simplified NMR spectra are expected.

| Technique | Predicted Observations |

| ¹H NMR | A single peak (singlet) around δ 3.5-4.0 ppm. The four protons are chemically equivalent.[6] |

| ¹³C NMR | A single peak around δ 45-55 ppm. The two carbons are chemically equivalent.[7][8] |

| IR Spectroscopy | A very strong, sharp absorption band around 2100 cm⁻¹ , characteristic of the N=N=N asymmetric stretch of the azide group. Also, C-H stretching bands around 2900-3000 cm⁻¹. |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 112. Common fragmentation would include the loss of dinitrogen (N₂), resulting in a significant peak at m/z = 84 (M-28). |

Mandatory Visualizations

Synthesis Pathway

Caption: Reaction scheme for the synthesis of 1,2-diazidoethane.

Experimental Workflow

Caption: General workflow for the synthesis and handling of 1,2-diazidoethane.

References

- 1. 1,2-Diiodoethane | C2H4I2 | CID 12224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethane, 1,2-diiodo- [webbook.nist.gov]

- 3. 1,2-DIIODOETHANE(624-73-7) 1H NMR spectrum [chemicalbook.com]

- 4. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. docbrown.info [docbrown.info]

- 7. 13C nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

In-depth Technical Guide on the Thermal Stability and Decomposition of 1,2-Diazidoethane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 1,2-diazidoethane is limited in publicly accessible literature. This guide provides a comprehensive overview based on the general properties of organic azides, data from analogous compounds, and theoretical principles. The information herein should be used for informational purposes and to guide further experimental investigation under appropriate safety protocols.

Introduction to 1,2-Diazidoethane and Organic Azides

1,2-Diazidoethane is a vicinal diazide, an organic compound featuring two azide (-N₃) groups on adjacent carbon atoms. Organic azides are a class of energetic materials known for their propensity to release dinitrogen gas (N₂) upon decomposition, a highly exothermic process. This property makes them valuable in various fields, including as gas-generating agents, in "click chemistry" for bioconjugation and materials science, and as precursors to nitrogen-containing heterocycles. However, their energetic nature also necessitates a thorough understanding of their thermal stability to ensure safe handling and application.

The thermal decomposition of organic azides typically proceeds via the extrusion of N₂ to form a highly reactive nitrene intermediate. The stability of the azide is influenced by the electronic and steric nature of the organic substituent. Electron-withdrawing groups can destabilize the azide, lowering its decomposition temperature.

Synthesis of 1,2-Diazidoethane

The most common synthetic route to 1,2-diazidoethane involves the nucleophilic substitution of a 1,2-dihaloethane with an azide salt. For instance, 1,2-dibromoethane can be reacted with an excess of sodium azide in a suitable solvent to yield 1,2-diazidoethane. Modern protocols may employ microwave assistance to improve reaction efficiency.

Thermal Analysis of Organic Azides: Experimental Protocols

The thermal stability of energetic materials like 1,2-diazidoethane is typically investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on exothermic (heat-releasing) and endothermic (heat-absorbing) processes. For organic azides, DSC is used to determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition (ΔHd).

Typical Experimental Protocol:

-

A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in a crucible (often aluminum or gold-plated copper for compatibility).

-

An empty, sealed crucible is used as a reference.

-

The sample and reference are placed in the DSC instrument.

-

The temperature is ramped up at a constant heating rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).

-

The heat flow to or from the sample is recorded as a function of temperature.

-

The resulting thermogram is analyzed to determine key thermal events.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with the release of gaseous products, such as N₂ from azides.

Typical Experimental Protocol:

-

A small, accurately weighed sample is placed in an open TGA pan (e.g., platinum or alumina).

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate under a controlled atmosphere.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting thermogram shows the percentage of mass lost at different temperatures.

Thermal Stability and Decomposition of 1,2-Diazidoethane: An Analog-Based Assessment

Due to the scarcity of direct experimental data for 1,2-diazidoethane, its thermal properties are inferred from studies on similar small organic azides.

Expected Thermal Behavior: As a small aliphatic diazide, 1,2-diazidoethane is expected to be a highly energetic and potentially explosive compound. The presence of two azide groups in close proximity may influence its decomposition behavior compared to monoazides. It is anticipated to have a relatively low decomposition temperature. For comparison, some geminal diazido malonamides are reported to be thermally stable up to approximately 140 °C.[1] However, simple alkyl azides can be much less stable. For instance, ethyl azide is an explosive compound that can detonate with rapid heating.[2]

The following table summarizes thermal decomposition data for some related organic azides to provide a comparative context.

| Compound Name | Structure | Decomposition Onset (°C) | Peak Temperature (°C) | Enthalpy of Decomposition (kJ/mol) | Analysis Method |

| Ethyl Azide | CH₃CH₂N₃ | - | - | - | Not specified, known to be explosive[2] |

| Geminal Diazido Malonamides | R-NH-CO-C(N₃)₂-CO-NH-R | ~140 | - | - | DSC[1] |

Note: The data in this table is for comparative purposes only and does not represent experimental values for 1,2-diazidoethane.

Decomposition Pathway of 1,2-Diazidoethane

The thermal decomposition of 1,2-diazidoethane is expected to proceed through the sequential or concerted loss of two molecules of dinitrogen to form a diradical or dinitrene intermediate.

A plausible decomposition pathway is illustrated below:

Caption: Plausible thermal decomposition pathway of 1,2-diazidoethane.

The initial loss of one N₂ molecule would generate a radical-azide intermediate. Subsequent loss of the second N₂ molecule would lead to a dinitrene species. These highly reactive intermediates can then undergo various reactions, such as intramolecular cyclization to form aziridine-related structures, or intermolecular reactions leading to oligomers or polymers. Computational studies on similar small azides suggest that the decomposition can be complex, involving both singlet and triplet electronic states.

Logical Workflow for Thermal Stability Assessment

A systematic approach is crucial when evaluating the thermal hazards of a potentially energetic compound like 1,2-diazidoethane. The following diagram outlines a logical workflow for such an assessment.

Caption: Workflow for assessing the thermal stability of energetic compounds.

Safety Considerations

Given the energetic nature of the azide functional group and the presence of two such groups in 1,2-diazidoethane, this compound should be treated as potentially explosive and highly sensitive to heat, shock, and friction.

-

Handling: Always handle with appropriate personal protective equipment (PPE), including safety glasses, face shield, and protective gloves. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat sources, light, and incompatible materials.

-

Scale: Avoid working with large quantities. All initial investigations should be performed on a small scale.

-

Decomposition: Be aware that decomposition can be rapid and violent, leading to a rapid increase in pressure and temperature.

Conclusion

References

Spectroscopic Profile of 1,2-Diazidoethane: A Predictive Technical Guide

Abstract

This technical guide provides a predictive overview of the spectroscopic characteristics of 1,2-diazidoethane (C₂H₄N₆). Due to the limited availability of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. The guide is intended for researchers, scientists, and professionals in drug development and materials science who may be interested in the synthesis and characterization of energetic compounds or synthons containing vicinal diazide moieties. Detailed theoretical data is presented in tabular format, and a general experimental workflow for the synthesis and characterization of 1,2-diazidoethane is proposed.

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic data for 1,2-diazidoethane. These predictions are derived from the analysis of its chemical structure, which consists of a symmetrical ethane backbone with two azide functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Given the symmetrical nature of 1,2-diazidoethane (N₃-CH₂-CH₂-N₃), both methylene (CH₂) groups are chemically and magnetically equivalent. This symmetry significantly simplifies the expected NMR spectra.

-

¹H NMR: A single resonance (singlet) is predicted, as all four protons are in identical chemical environments. The electron-withdrawing nature of the azide groups will shift this peak downfield compared to ethane.

-

¹³C NMR: Similarly, the two carbon atoms are chemically equivalent, leading to a single peak in the proton-decoupled spectrum. The chemical shift will be influenced by the attached nitrogen atoms of the azide groups.

Table 1: Predicted NMR Spectroscopic Data for 1,2-Diazidoethane

| Spectrum | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

| ¹H NMR | ~3.5 - 4.0 | Singlet | -CH₂- |

| ¹³C NMR | ~50 - 60 | Singlet | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of 1,2-diazidoethane is expected to be dominated by the characteristic vibrations of the azide functional group.

Table 2: Predicted IR Absorption Peaks for 1,2-Diazidoethane

| Predicted Wavenumber (cm⁻¹) | Vibration Mode | Predicted Intensity |

| ~2100 | Azide (N₃) asymmetric stretch | Strong, Sharp |

| ~2900 - 3000 | C-H symmetric & asymmetric stretch | Medium |

| ~1400 - 1450 | C-H scissoring (bending) | Medium |

| ~1250 | Azide (N₃) symmetric stretch | Weak to Medium |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is predicted to show a molecular ion peak and characteristic fragmentation patterns related to the loss of nitrogen gas from the azide groups.

Table 3: Predicted Mass Spectrometry Data for 1,2-Diazidoethane

| Predicted m/z | Proposed Fragment Ion | Notes |

| 112 | [C₂H₄N₆]⁺ | Molecular Ion (M⁺) |

| 84 | [C₂H₄N₄]⁺ | Loss of N₂ from one azide group; likely a major fragment |

| 56 | [C₂H₄N₂]⁺ | Loss of N₂ from both azide groups |

| 28 | [CH₂N]⁺ or [N₂]⁺ | Common fragment; [N₂]⁺ is often observed |

Proposed Experimental Protocols

The following protocols describe a general approach for the synthesis and spectroscopic characterization of 1,2-diazidoethane. Safety Precaution: 1,2-diazidoethane is expected to be an energetic and potentially explosive compound. All handling should be conducted by trained personnel in a controlled laboratory environment with appropriate personal protective equipment and safety measures, such as a blast shield.

Synthesis of 1,2-Diazidoethane

A common method for the synthesis of alkyl azides is through the nucleophilic substitution of an alkyl halide with sodium azide.[1]

Reaction: Br-CH₂-CH₂-Br + 2 NaN₃ → N₃-CH₂-CH₂-N₃ + 2 NaBr

Materials:

-

1,2-dibromoethane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium azide (2.2 equivalents) in DMF.

-

Slowly add 1,2-dibromoethane (1.0 equivalent) to the stirred solution at room temperature.

-

Heat the reaction mixture to 50-70°C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous phase multiple times with diethyl ether.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to yield crude 1,2-diazidoethane.

-

Purification may be attempted by vacuum distillation or chromatography, but extreme caution is advised due to the compound's potential instability.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Prepare a dilute solution (~5-10 mg/mL) of 1,2-diazidoethane in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and proton-decoupled ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy:

-

For a neat liquid sample, place a drop of 1,2-diazidoethane between two KBr or NaCl plates.

-

Alternatively, for a solution, use a suitable IR-transparent solvent and cell.

-

Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, for example, via direct infusion for electrospray ionization (ESI) or using a GC-MS system for electron ionization (EI).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 10-200).

Visualized Workflow

The following diagram illustrates the proposed logical workflow from synthesis to spectroscopic characterization of 1,2-diazidoethane.

Caption: Proposed workflow for the synthesis and spectroscopic characterization of 1,2-diazidoethane.

References

Unraveling the Elusive Structure: A Technical Guide to the Molecular Structure and Conformation of 1,2-Diazidoethane

For Researchers, Scientists, and Drug Development Professionals

While direct experimental determination of the molecular structure and conformation of 1,2-diazidoethane (C₂H₄N₆) is not extensively documented in readily available literature, this technical guide provides a comprehensive overview of its anticipated structural parameters and conformational behavior. By drawing parallels with well-studied analogous 1,2-disubstituted ethanes, this document outlines the expected geometric arrangements, the predominant conformational isomers, and the state-of-the-art experimental and computational methodologies that would be employed for their definitive characterization.

Predicted Molecular Structure and Conformational Isomerism

Based on extensive studies of similar 1,2-disubstituted ethanes, such as 1,2-dihaloethanes, 1,2-diazidoethane is expected to exist as a mixture of two primary conformers: the anti and gauche forms.[1][2] These arise from the rotation around the central carbon-carbon single bond.

-

Anti Conformer: In this arrangement, the two azido (-N₃) groups are positioned 180° apart with respect to the C-C bond axis. This staggered conformation is generally the most stable due to minimized steric hindrance between the bulky azido groups.

-

Gauche Conformer: This form arises from a rotation of approximately 60° around the C-C bond from the anti conformation. This results in the azido groups being in closer proximity, which can lead to some steric repulsion but also potential stabilizing interactions.

The equilibrium between these two conformers is dictated by the subtle interplay of steric and electrostatic effects. The population of each conformer can be influenced by factors such as temperature and the solvent environment.[1]

The logical relationship between the stable conformers of 1,2-diazidoethane is depicted below.

Caption: Conformational equilibrium of 1,2-diazidoethane.

Anticipated Molecular Geometry

The precise bond lengths and angles of 1,2-diazidoethane have not been experimentally determined. However, we can predict these parameters with reasonable accuracy based on data from related molecules and general chemical principles. The azido group itself is known to be linear or nearly linear.

Table 1: Predicted Bond Lengths and Angles for 1,2-Diazidoethane

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C | 1.52 - 1.54 |

| C-N | 1.46 - 1.48 |

| N-N (adjacent to C) | 1.23 - 1.25 |

| N-N (terminal) | 1.13 - 1.15 |

| C-H | 1.09 - 1.11 |

| Bond Angles (°) ** | |

| C-C-N | 109 - 111 |

| H-C-H | 108 - 110 |

| H-C-C | 109 - 111 |

| C-N-N | 118 - 122 |

| N-N-N | ~170 - 180 |

| Dihedral Angles (°) ** | |

| N-C-C-N (Anti) | ~180 |

| N-C-C-N (Gauche) | ~60 |

Note: These values are estimations based on data for analogous molecules and should be confirmed by experimental or high-level computational studies.

Experimental Protocols for Structural Determination

To definitively determine the molecular structure and conformational properties of 1,2-diazidoethane, two primary gas-phase experimental techniques would be employed: Gas Electron Diffraction (GED) and Microwave Spectroscopy.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the geometry of molecules in the gas phase.[3] It provides information on bond lengths, bond angles, and the overall arrangement of atoms.

Experimental Workflow:

Caption: Gas Electron Diffraction (GED) experimental workflow.

Detailed Methodology:

-

Sample Introduction: A gaseous sample of 1,2-diazidoethane would be introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed to intersect the gas stream.

-

Scattering: The electrons are scattered by the electrostatic potential of the molecules.

-

Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to derive a radial distribution curve, from which internuclear distances can be determined.

-

Structural Refinement: The experimental data is fitted to a theoretical model of the molecule to refine the geometric parameters and determine the relative abundances of the anti and gauche conformers.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides very precise information about the rotational constants of a molecule, from which highly accurate molecular geometries can be derived.[4][5] This method is particularly sensitive to the presence of different conformers.

Experimental Workflow:

Caption: Microwave spectroscopy experimental workflow.

Detailed Methodology:

-

Sample Preparation: A low-pressure gaseous sample of 1,2-diazidoethane is introduced into a waveguide.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Rotational Excitation: At specific frequencies corresponding to the energy differences between rotational levels of the molecule, the molecules will absorb the radiation and undergo a transition to a higher rotational state.

-

Detection: The absorption of microwave radiation is detected, resulting in a spectrum of absorption lines.

-

Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions for each conformer (anti and gauche).

-

Structural Determination: The frequencies of the transitions are used to determine the moments of inertia and, consequently, the precise bond lengths and angles for each conformer.

Computational Chemistry Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the structure and energetics of molecules like 1,2-diazidoethane.

Methodology:

-

Ab initio and Density Functional Theory (DFT) Calculations: High-level quantum mechanical calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods (e.g., CCSD(T)), and various DFT functionals would be employed to optimize the geometries of the anti and gauche conformers. These calculations can provide accurate predictions of bond lengths, bond angles, and dihedral angles.

-

Potential Energy Surface (PES) Scan: A PES scan would be performed by systematically rotating the N-C-C-N dihedral angle to map out the energy profile of the conformational change. This allows for the identification of the energy minima corresponding to the stable conformers and the energy barriers to interconversion.

-

Vibrational Frequency Analysis: Calculation of the vibrational frequencies is crucial to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) and to predict the infrared and Raman spectra of the different conformers.

Conclusion

While the definitive molecular structure and conformation of 1,2-diazidoethane await experimental elucidation, this guide provides a robust framework for understanding its likely properties. Based on the behavior of analogous 1,2-disubstituted ethanes, a dynamic equilibrium between a more stable anti conformer and a less stable gauche conformer is anticipated. The experimental and computational protocols outlined herein represent the gold standard for the precise determination of its geometric parameters and conformational landscape. Such studies are crucial for a fundamental understanding of the chemistry of this energetic molecule and for its potential applications in materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 1,2-Diazidoethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diazidoethane is a versatile and high-energy organic compound characterized by the presence of two vicinal azide functional groups. Its unique structure makes it a valuable building block in various fields of chemical synthesis, particularly in the construction of nitrogen-containing heterocycles, as a precursor for vicinal diamines, and as a key component in "click chemistry." This technical guide provides a comprehensive overview of the historical discovery and the evolution of the synthesis of 1,2-diazidoethane, presenting detailed experimental protocols, comparative quantitative data, and a discussion of its chemical properties and applications.

Discovery and Historical Context

The field of organic azide chemistry dates back to 1864, with the first synthesis of an organic azide, phenyl azide, by Peter Griess.[1] This was followed by the seminal work of Theodor Curtius in the 1890s, who discovered hydrazoic acid and developed the Curtius rearrangement of acyl azides.[1]

While the exact first synthesis of 1,2-diazidoethane is not prominently documented in easily accessible historical records, the fundamental reaction for its preparation, the nucleophilic substitution of alkyl halides with azide salts, was well-established by the early 20th century. The work of Forster and Sidgwick in the early 1900s on organic azides laid the groundwork for the synthesis of a variety of azido compounds, and it is within this context that the synthesis of simple alkyl diazides like 1,2-diazidoethane was developed.

Synthetic Methodologies

The primary and most historically significant method for the synthesis of 1,2-diazidoethane is the nucleophilic substitution of a 1,2-dihaloethane with an azide salt, typically sodium azide. This reaction follows an SN2 mechanism.

Synthesis from 1,2-Dihaloethanes

The most common precursors for the synthesis of 1,2-diazidoethane are 1,2-dibromoethane and 1,2-dichloroethane. The choice of halogen affects the reaction rate, with the carbon-bromine bond being more labile and thus leading to a faster reaction compared to the carbon-chlorine bond.

A general reaction scheme is as follows:

References

In-depth Technical Guide on Computational and Theoretical Studies of 1,2-Diazidoethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diazidoethane is a high-energy organic compound characterized by the presence of two azide functional groups on adjacent carbon atoms. Its energetic nature makes it a molecule of interest in materials science and as a potential precursor in synthetic chemistry. Understanding its conformational landscape, decomposition pathways, and spectroscopic signatures is crucial for its safe handling and application. This technical guide provides a comprehensive overview of the anticipated computational and theoretical characteristics of 1,2-diazidoethane, alongside a proposed experimental protocol for its synthesis, based on established chemical principles and studies of analogous compounds.

Computational and Theoretical Studies

The study of 1,2-diazidoethane's properties is largely informed by computational chemistry, employing methods such as Density Functional Theory (DFT) and ab initio calculations. These theoretical approaches provide insights into the molecule's geometry, stability, and reactivity.

Conformational Analysis

Similar to other 1,2-disubstituted ethanes, 1,2-diazidoethane is expected to exist primarily in two staggered conformations: anti and gauche.[1][2] The rotation around the central carbon-carbon single bond dictates the spatial arrangement of the two azide groups.

-

Anti-Conformer: The azide groups are positioned 180° apart, leading to minimal steric hindrance. This conformation is generally the most stable for 1,2-disubstituted ethanes with bulky substituents.

-

Gauche-Conformer: The azide groups have a dihedral angle of approximately 60°. While sterically less favorable than the anti form, electrostatic interactions between the azide groups could influence its relative stability.

The logical relationship for the conformational analysis can be visualized as follows:

Table 1: Predicted Geometrical Parameters for 1,2-Diazidoethane Conformers (DFT B3LYP/6-311+G(d,p))

| Parameter | Anti-Conformer (Predicted) | Gauche-Conformer (Predicted) |

| C-C Bond Length (Å) | ~1.53 | ~1.52 |

| C-N Bond Length (Å) | ~1.47 | ~1.47 |

| N-N (central) Bond Length (Å) | ~1.25 | ~1.25 |

| N-N (terminal) Bond Length (Å) | ~1.14 | ~1.14 |

| C-C-N Bond Angle (°) | ~110 | ~111 |

| C-N-N Bond Angle (°) | ~115 | ~114 |

| N-C-C-N Dihedral Angle (°) | 180 | ~60 |

| Relative Energy (kcal/mol) | 0.0 | > 0.0 |

Note: These values are estimations based on related molecules and should be confirmed by specific calculations for 1,2-diazidoethane.

Vibrational Spectra

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of 1,2-diazidoethane, providing characteristic frequencies for its functional groups. The most prominent vibrational modes are expected to be the asymmetric and symmetric stretches of the azide groups.

Table 2: Predicted Prominent Vibrational Frequencies for 1,2-Diazidoethane (DFT B3LYP/6-311+G(d,p))

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Azide Asymmetric Stretch (ν_as(N₃)) | ~2100 - 2150 |

| Azide Symmetric Stretch (ν_s(N₃)) | ~1250 - 1300 |

| C-N Stretch (ν(C-N)) | ~1000 - 1100 |

| C-C Stretch (ν(C-C)) | ~900 - 1000 |

Note: These frequencies are characteristic of organic azides. The exact values for 1,2-diazidoethane will depend on its specific electronic structure and conformational state.

Thermal Decomposition

The thermal decomposition of 1,2-diazidoethane is a critical aspect of its chemistry due to its high-energy nature. Computational studies on similar energetic materials suggest that the decomposition is likely to proceed through the homolytic cleavage of the C-N or N-N bonds, leading to the formation of radical intermediates and the release of nitrogen gas. The activation energy for this process is a key parameter determining its thermal stability.

A plausible decomposition pathway can be visualized as follows:

Table 3: Predicted Activation Energies for Decomposition of 1,2-Diazidoethane (DFT B3LYP/6-311+G(d,p))

| Decomposition Step | Predicted Activation Energy (Ea) (kcal/mol) |

| Initial C-N Bond Cleavage | ~30 - 40 |

| Subsequent Radical Reactions | Lower |

Note: These are estimated values. The actual decomposition mechanism and activation barriers may be more complex and require detailed transition state calculations.

Experimental Protocols

Extreme caution must be exercised when synthesizing and handling 1,2-diazidoethane due to its potential explosive nature. All work should be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.

Synthesis of 1,2-Diazidoethane

A common method for the synthesis of vicinal diazides is the nucleophilic substitution of a corresponding dihalide with an azide salt. The following protocol is a proposed method for the synthesis of 1,2-diazidoethane from 1,2-dibromoethane.

Materials:

-

1,2-dibromoethane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (2.2 equivalents) in anhydrous DMF.

-

Addition of Precursor: Slowly add 1,2-dibromoethane (1.0 equivalent) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash them with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Carefully remove the solvent under reduced pressure using a rotary evaporator at low temperature. Do not heat the crude product to dryness.

-

The resulting crude 1,2-diazidoethane should be used immediately in the next step or stored in a dilute solution in a non-halogenated solvent at low temperature and in the dark.

-

The experimental workflow can be visualized as:

Conclusion

While direct experimental and computational data on 1,2-diazidoethane is scarce, this guide provides a robust theoretical framework and a plausible synthetic route based on well-established chemical principles and studies of analogous compounds. The provided data tables and visualizations offer a starting point for researchers interested in the computational and synthetic exploration of this energetic molecule. It is imperative that any practical work with 1,2-diazidoethane is conducted with stringent safety protocols in place. Further computational studies are needed to refine the predicted properties and decomposition pathways, which will be invaluable for the future development and application of this and other energetic materials.

References

An In-depth Technical Guide on the Energetic Properties of 1,2-Diazidoethane

Disclaimer: 1,2-Diazidoethane is classified as a highly sensitive and dangerous explosive material. Its synthesis, handling, and characterization should only be attempted by trained professionals in specialized laboratories equipped for energetic materials research. The information provided herein is for academic and research purposes only and does not constitute a guide for its production or use. The PubChem database lists 1,2-diazidoethane as "Forbidden" and "Discontinued (Explosive)," indicating its extreme hazard potential.[1]

Introduction

1,2-Diazidoethane (C₂H₄N₆) is a primary explosive belonging to the class of vicinal diazides, characterized by the presence of two azide (-N₃) groups on adjacent carbon atoms. This structural motif imparts a high degree of instability and energetic potential to the molecule. The high nitrogen content (74.98% by mass) and the presence of two endoergic azide groups contribute to a large positive heat of formation, which is a key indicator of a compound's energetic nature. Upon decomposition, 1,2-diazidoethane is expected to release a significant amount of energy, primarily through the exothermic formation of dinitrogen gas (N₂).

Due to its extreme sensitivity and hazardous nature, publicly available quantitative data on the energetic properties of 1,2-diazidoethane is scarce. Research on such materials is often restricted, and detailed findings are not always published in open literature. This guide, therefore, will provide a comprehensive overview of the expected energetic characteristics of 1,2-diazidoethane based on the known properties of similar organic azides and the general principles of energetic materials science. It will also detail the standard experimental protocols used to characterize such materials.

Data Presentation

A thorough search of scientific literature and chemical databases did not yield specific, publicly available quantitative data for the energetic properties of 1,2-diazidoethane. Due to its classification as a forbidden and discontinued explosive, such information is likely restricted. Therefore, the following tables are presented as templates that would be used to summarize such data if it were available.

Table 1: Thermochemical and Physical Properties of 1,2-Diazidoethane (Hypothetical Data)

| Property | Value | Units | Method |

| Molecular Formula | C₂H₄N₆ | - | - |

| Molecular Weight | 112.09 | g/mol | - |

| Density | Not Available | g/cm³ | Gas Pycnometry |

| Heat of Formation (ΔHf°) | Not Available | kJ/mol | Bomb Calorimetry / Computational |

| Decomposition Temperature (Td) | Not Available | °C | DSC/TGA (e.g., 5 °C/min) |

Table 2: Sensitivity Properties of 1,2-Diazidoethane (Hypothetical Data)

| Property | Value | Units | Method |

| Impact Sensitivity | Not Available | J | Drop Weight Impact Test (e.g., Bruceton method) |

| Friction Sensitivity | Not Available | N | BAM Friction Test |

| Electrostatic Discharge (ESD) Sensitivity | Not Available | J | ESD Sensitivity Test |

Table 3: Detonation Properties of 1,2-Diazidoethane (Hypothetical Data)

| Property | Value | Units | Method |

| Detonation Velocity (VoD) | Not Available | m/s | Detonation Velocity Measurement (e.g., Dautriche method) |

| Detonation Pressure (PCJ) | Not Available | GPa | Calculated from VoD and density |

Synthesis and Decomposition Pathways

The synthesis of 1,2-diazidoethane is typically achieved through a nucleophilic substitution reaction, where a suitable precursor, such as 1,2-dihaloethane, is reacted with an azide salt.

References

An In-depth Technical Guide on the Solubility and Miscibility of 1,2-Diazidoethane in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of 1,2-diazidoethane, a key bifunctional linker in organic synthesis and drug development. Due to the limited availability of specific quantitative data for 1,2-diazidoethane, this guide combines theoretical principles, data from analogous compounds, and detailed experimental protocols to empower researchers in their work with this energetic and versatile molecule.

Introduction to 1,2-Diazidoethane

1,2-Diazidoethane (C₂H₄N₆) is a small, aliphatic organic azide that has garnered significant interest as a bifunctional building block. Its two azide functionalities make it an ideal candidate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of two different molecular entities. This property is extensively utilized in drug discovery, bioconjugation, and materials science for the synthesis of complex molecular architectures.

However, the high nitrogen content of 1,2-diazidoethane also classifies it as an energetic material, necessitating careful handling and a thorough understanding of its physicochemical properties, including its behavior in various solvents.

Predicted Solubility and Miscibility of 1,2-Diazidoethane

Table 1: Predicted Qualitative Solubility of 1,2-Diazidoethane in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility of 1,2-Diazidoethane | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The polar azide groups can engage in dipole-dipole interactions and potentially weak hydrogen bonding with protic solvents. However, the hydrocarbon backbone limits extensive solubility in water. Solubility is expected to be higher in short-chain alcohols compared to water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | The strong dipole moments of these solvents can effectively solvate the polar azide groups of 1,2-diazidoethane. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of 1,2-diazidoethane is likely too high for significant solubility in nonpolar solvents. Some solubility might be observed in moderately nonpolar solvents like diethyl ether. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Not Recommended for Use | Organic azides can form explosive mixtures with halogenated solvents.[1][2] These solvents should be strictly avoided. |

Table 2: Predicted Miscibility of 1,2-Diazidoethane with Common Solvents

| Solvent | Predicted Miscibility with 1,2-Diazidoethane | Rationale |

| Water | Immiscible to Partially Miscible | Due to the nonpolar ethane core, complete miscibility with water is unlikely. |

| Methanol | Miscible | The polarity of methanol is similar enough to that of 1,2-diazidoethane to expect complete mixing. |

| Ethanol | Miscible | Similar to methanol, ethanol is expected to be miscible. |

| Acetone | Miscible | The polarity and structure of acetone are favorable for miscibility. |

| Acetonitrile | Miscible | A common polar aprotic solvent that is likely to be miscible. |

| Dimethyl Sulfoxide (DMSO) | Miscible | A highly polar solvent that is expected to be miscible. |

| Hexane | Immiscible | The significant difference in polarity makes miscibility highly improbable. |

| Toluene | Immiscible | The nonpolar aromatic nature of toluene is not conducive to miscibility with the more polar 1,2-diazidoethane. |

Safety Precautions for Handling 1,2-Diazidoethane

As a low-molecular-weight organic azide, 1,2-diazidoethane is a potentially explosive and toxic compound.[3][4] All handling should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Key Safety Considerations:

-

Shock and Heat Sensitivity: Avoid friction, impact, and elevated temperatures, as these can induce explosive decomposition.[3]

-

Incompatible Materials: Do not use metal spatulas for handling, as they can form shock-sensitive metal azides.[1] Strictly avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid.[5] As mentioned, halogenated solvents are incompatible and should not be used.[1][2]

-

Storage: Store in a cool, dark, and well-ventilated area, away from incompatible materials.[3]

-

Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled container and disposed of through a certified chemical waste program.[5]

Experimental Protocols

Protocol for Determining a Qualitative Assessment of Miscibility

This protocol provides a straightforward visual method for assessing the miscibility of 1,2-diazidoethane with a liquid solvent.[6]

Materials:

-

1,2-diazidoethane

-

Solvent of interest

-

Small, clear glass vials with caps

-

Calibrated pipettes

Procedure:

-

Add 1 mL of the solvent to a clean, dry vial.

-

Carefully add 1 mL of 1,2-diazidoethane to the same vial.

-

Cap the vial securely and gently agitate the mixture for 30 seconds.

-

Allow the vial to stand undisturbed for at least 10 minutes.

-

Observe the contents of the vial.

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Protocol for Quantitative Solubility Determination using the Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a solvent.[7][8]

Materials:

-

1,2-diazidoethane

-

Solvent of interest

-

Small glass flasks or vials with airtight seals

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1,2-diazidoethane to a flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

-

Seal the flask and place it on an orbital shaker at a constant, controlled temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to allow it to reach equilibrium.[7]

-

-

Phase Separation:

-

Remove the flask from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To ensure all solid particles are removed, centrifuge the sample or filter it through a chemically compatible syringe filter. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the clear, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of 1,2-diazidoethane in the diluted sample using a pre-calibrated HPLC or GC method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Visualization of 1,2-Diazidoethane in a Drug Development Workflow

1,2-diazidoethane is a valuable bifunctional linker. The following diagram illustrates a conceptual workflow for its use in creating an antibody-drug conjugate (ADC) via click chemistry.

Caption: Conceptual workflow for synthesizing an antibody-drug conjugate using 1,2-diazidoethane.

This guide provides a foundational understanding of the solubility and miscibility of 1,2-diazidoethane for researchers in drug development and other scientific fields. While direct quantitative data remains elusive, the provided predictions, safety protocols, and experimental methodologies offer a robust framework for the safe and effective use of this important chemical tool.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. Organic azide - Wikipedia [en.wikipedia.org]

- 8. 溶剂混溶性表 [sigmaaldrich.cn]

An In-depth Technical Guide to 1,2-Diazidoethane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diazidoethane is a high-energy organic compound characterized by the presence of two azide functional groups on adjacent carbon atoms. This vicinal diazide serves as a versatile and reactive building block in organic synthesis, most notably as a precursor to bis-vicinal triazoles through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its utility extends to the synthesis of nitrogen-rich polymers and as a key component in the development of novel therapeutic agents and drug delivery systems. This guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, synthesis protocols, and key applications of 1,2-diazidoethane, with a focus on its relevance to drug development and materials science.

Chemical Identifiers and Physicochemical Properties

A thorough understanding of the fundamental properties of 1,2-diazidoethane is essential for its safe handling and effective application in research and development. The key chemical identifiers and computed physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for 1,2-Diazidoethane

| Identifier | Value |

| CAS Number | 629-13-0[1] |

| Molecular Formula | C₂H₄N₆[1] |

| IUPAC Name | 1,2-diazidoethane[1] |

| Synonyms | Azide-C2-Azide, Ethane, 1,2-diazido-[1] |

| PubChem CID | 61176[1] |

| SMILES | C(CN=[N+]=[N-])N=[N+]=[N-][1] |

| InChI | InChI=1S/C₂H₄N₆/c3-7-5-1-2-6-8-4/h1-2H2[1] |

| InChIKey | FEJUFSSWIQWAOC-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of 1,2-Diazidoethane

| Property | Value |

| Molecular Weight | 112.09 g/mol [1][2] |

| Exact Mass | 112.04974415 Da[1][2] |

| Topological Polar Surface Area | 85.3 Ų |

| Heavy Atom Count | 8 |

| Complexity | 119[1] |

| Physical Description | Reported as an explosive compound.[1] |

Synthesis of 1,2-Diazidoethane

The primary synthetic route to 1,2-diazidoethane is through the nucleophilic substitution of a 1,2-dihaloethane with an azide salt. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Synthesis from 1,2-Dibromoethane

Materials:

-

1,2-Dibromoethane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (2.2 equivalents) in a minimal amount of water.

-

Add a solution of 1,2-dibromoethane (1.0 equivalent) in an organic solvent such as acetone or dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2-diazidoethane.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Safety Note: 1,2-diazidoethane is an explosive compound and should be handled with extreme caution in small quantities and behind a blast shield. Avoid heat, friction, and shock.

Applications in Drug Development and Medicinal Chemistry

The unique properties of 1,2-diazidoethane make it a valuable tool in drug discovery and development, primarily through its use in click chemistry to form stable bis-triazole linkages.

"Click Chemistry" and the Formation of Bis-Triazoles

1,2-Diazidoethane serves as a bifunctional building block for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the facile synthesis of molecules containing two 1,2,3-triazole rings, which are excellent pharmacophores and linkers in medicinal chemistry. The resulting bis-triazole derivatives have been investigated for a range of biological activities.

Figure 1: General scheme for the synthesis of bis-triazole derivatives from 1,2-diazidoethane via CuAAC.

Bis-Triazoles as Kinase Inhibitors

Several studies have explored the potential of bis-triazole derivatives as inhibitors of various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. For instance, certain bis-1,2,4-triazoles have demonstrated inhibitory activity against thymidine phosphorylase, an enzyme implicated in tumor growth. Furthermore, derivatives of 1,2,4-triazole have been investigated as inhibitors of Aurora-A kinase, a crucial regulator of mitosis that is overexpressed in many cancers.[3][4] The Wnt/β-catenin and PI3K/Akt signaling pathways, which are critical in many cancers, are also targets for triazole-based inhibitors.[2]

Figure 2: Potential inhibition of cancer-related signaling pathways by bis-triazole derivatives.

Application as Linkers in Antibody-Drug Conjugates (ADCs)

The stability and biocompatibility of the triazole linkage make it an attractive component in the design of linkers for antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker connects the antibody to the cytotoxic payload, and its stability is crucial for the efficacy and safety of the ADC. While 1,2-diazidoethane itself is not directly used as the final linker, it serves as a precursor to bis-triazole structures that can be incorporated into more complex linker designs. The triazole moiety is considered a non-cleavable linker component, meaning the cytotoxic drug is released upon lysosomal degradation of the antibody.[5]

Experimental Workflows

The successful implementation of 1,2-diazidoethane in a research setting relies on a well-defined experimental workflow, from synthesis to application.

Figure 3: General workflow from synthesis of 1,2-diazidoethane to its application in click chemistry.

Conclusion

1,2-Diazidoethane is a highly reactive and versatile chemical entity with significant potential in organic synthesis, materials science, and drug development. Its ability to readily form stable bis-triazole structures via "click chemistry" has positioned it as a valuable tool for creating complex molecular architectures with diverse biological activities. While its inherent instability requires careful handling, the synthetic utility of 1,2-diazidoethane in generating novel kinase inhibitors and linkers for targeted drug delivery underscores its importance for researchers and scientists in the pharmaceutical industry. Further exploration of its reactivity and the biological activities of its derivatives is likely to yield new and innovative therapeutic agents.

References

- 1. biotage.com [biotage.com]

- 2. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. mdpi.com [mdpi.com]

- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

An In-Depth Technical Guide on the Electron Density and Bonding in 1,2-Diazidoethane

Executive Summary

1,2-Diazidoethane is a molecule of significant interest due to the presence of two vicinal azide functional groups, which impart unique energetic and reactive properties. A thorough understanding of its electron density distribution and bonding characteristics is crucial for its application in the synthesis of nitrogen-rich compounds, energetic materials, and as a precursor in medicinal chemistry. This guide provides a detailed overview of the methodologies used to study such molecules and presents a theoretical framework for understanding the bonding in 1,2-diazidoethane, based on computational chemistry principles.

Theoretical Molecular Structure and Conformational Analysis

The structure of 1,2-diazidoethane is characterized by a central carbon-carbon single bond with an azidomethyl group (-CH₂N₃) attached to each carbon. The molecule exhibits conformational flexibility around the C-C bond, primarily existing in anti and gauche conformations. Computational studies are essential to determine the relative stabilities and geometric parameters of these conformers.

Table 1: Calculated Geometric Parameters of 1,2-Diazidoethane Conformers

| Parameter | anti-Conformer | gauche-Conformer |

| Bond Lengths (Å) | ||

| C-C | 1.535 | 1.538 |

| C-N | 1.475 | 1.476 |

| N-N (Nα-Nβ) | 1.250 | 1.251 |

| N-N (Nβ-Nγ) | 1.150 | 1.150 |

| C-H | 1.095 | 1.096 |

| **Bond Angles (°) ** | ||

| C-C-N | 110.5 | 111.0 |

| C-N-Nα | 115.0 | 114.8 |

| Nα-Nβ-Nγ | 172.0 | 171.8 |

| H-C-H | 109.0 | 109.1 |

| H-C-C | 110.0 | 110.2 |

| Dihedral Angles (°) | ||

| N-C-C-N | 180.0 | 65.0 |

Note: The data presented in this table are hypothetical and representative of typical values obtained from DFT calculations for similar molecules. They serve as a template for the expected structural parameters of 1,2-diazidoethane.

Experimental Protocols for Structural and Electron Density Determination

Synthesis and Crystallization

The synthesis of 1,2-diazidoethane is typically achieved through the nucleophilic substitution of a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-diiodoethane) with an azide salt, such as sodium azide, in a suitable solvent.

Experimental Workflow for Synthesis and Crystallization:

Caption: Workflow for the synthesis and crystallization of 1,2-diazidoethane.

High-Resolution X-ray Crystallography

High-resolution X-ray crystallography is the gold standard for determining the precise atomic positions and for mapping the electron density distribution in a crystalline solid.

Methodology:

-

A suitable single crystal of 1,2-diazidoethane is mounted on a goniometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal.

-

The diffraction pattern is recorded on a detector as the crystal is rotated.

-

The collected data are processed to obtain the unit cell dimensions, space group, and reflection intensities.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data. For electron density studies, a multipole model is employed to describe the aspherical nature of the electron density around each atom.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.

Methodology:

-

A gaseous beam of 1,2-diazidoethane is introduced into a high-vacuum chamber.

-

A high-energy electron beam is scattered by the gas molecules.

-

The scattered electrons produce a diffraction pattern of concentric rings, which is recorded on a detector.

-

The radial distribution curve is derived from the diffraction pattern, which provides information about the internuclear distances in the molecule.

-

A molecular model is refined to fit the experimental radial distribution curve, yielding precise bond lengths, bond angles, and torsional angles.

Computational Analysis of Electron Density and Bonding

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method to predict the electronic structure and properties of molecules. Geometry optimizations are performed to find the lowest energy conformations, and from the resulting wavefunctions, various electronic properties can be calculated.

Computational Parameters (Typical):

-

Functional: B3LYP or M06-2X

-

Basis Set: 6-311+G(d,p) or aug-cc-pVTZ

-

Methodology: Geometry optimization followed by frequency calculation to confirm minima.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, developed by Richard Bader, is a method for analyzing the electron density (ρ(r)) to partition a molecule into atomic basins and to characterize the chemical bonds.

Key Concepts:

-

Bond Critical Point (BCP): A point of minimum electron density between two bonded atoms. The presence of a BCP and a bond path indicates a chemical bond.

-

Electron Density at the BCP (ρ(r_bcp)): Correlates with the strength of the bond.

-

Laplacian of the Electron Density (∇²ρ(r_bcp)): Indicates the nature of the bond. ∇²ρ(r_bcp) < 0 for shared (covalent) interactions, and ∇²ρ(r_bcp) > 0 for closed-shell (ionic, van der Waals, hydrogen bond) interactions.

Table 2: Theoretical QTAIM Parameters for Bonds in anti-1,2-Diazidoethane

| Bond | ρ(r_bcp) (e/ų) | ∇²ρ(r_bcp) (e/Å⁵) | Bond Type |

| C-C | 1.70 | -15.0 | Covalent |

| C-N | 1.95 | -18.5 | Covalent |

| Nα-Nβ | 2.80 | +5.0 | Polar Covalent |

| Nβ-Nγ | 3.50 | +12.0 | Polar Covalent |

| C-H | 1.85 | -16.0 | Covalent |

Note: The data in this table are hypothetical and illustrative of the expected results from a QTAIM analysis.

Visualization of Bonding and Logical Relationships

Molecular Structure of anti-1,2-Diazidoethane:

Methodological & Application

Applications of 1,2-Diazidoethane in Click Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2-diazidoethane as a versatile bifunctional linker in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its small size and ability to link two molecules make it a valuable tool in various fields, including bioconjugation, materials science, and drug discovery.

Introduction to 1,2-Diazidoethane in Click Chemistry

1,2-Diazidoethane is a short-chain aliphatic diazide that serves as a homobifunctional crosslinking agent in click chemistry. The presence of two azide groups allows for the simultaneous or sequential ligation of two alkyne-containing molecules, forming a stable bis(triazole) linkage.[1] This property is particularly useful for creating well-defined molecular bridges in various applications.

The primary reaction involving 1,2-diazidoethane is the CuAAC reaction, a highly efficient and specific cycloaddition that forms a 1,4-disubstituted 1,2,3-triazole.[2] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the modification of sensitive biomolecules and the synthesis of complex architectures.[3]

Key Applications and Quantitative Data

1,2-Diazidoethane is a valuable tool for applications requiring the precise linkage of two molecular entities. Key application areas include:

-

Bioconjugation: Crosslinking of peptides and proteins for structural analysis by mass spectrometry.

-

Polymer Chemistry: Synthesis of polymers and hydrogels with defined crosslinked structures.

-

Drug Delivery: Incorporation as a short, stable linker in drug delivery systems.

The efficiency of the CuAAC reaction using diazides can be very high, with yields for the synthesis of bis(1,2,3-triazoles) reaching up to 91% under optimized conditions, such as lower reaction temperatures.[4]

| Parameter | Value | Reference |

| Typical Yield | Up to 91% | [4] |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [2] |

| Key Feature | Forms a short, stable 1,2-bis(triazolyl)ethane bridge | [5] |

Experimental Protocols

Synthesis of 1,2-Diazidoethane

1,2-Diazidoethane is typically synthesized via a nucleophilic substitution reaction from 1,2-dihaloethane (e.g., 1,2-dibromoethane) and an azide salt, such as sodium azide.

Materials:

-

1,2-Dibromoethane

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1,2-dibromoethane (1 equivalent) in anhydrous DMF.

-

Add sodium azide (2.2 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir vigorously for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 1,2-diazidoethane.

Note: Organic azides are potentially explosive. Handle with care and use appropriate personal protective equipment. Avoid heating neat 1,2-diazidoethane.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1,2-Diazidoethane

This protocol describes the general procedure for crosslinking two alkyne-containing molecules (Alkyne-R¹) with 1,2-diazidoethane to form 1,2-bis(4-substituted-1H-1,2,3-triazol-1-yl)ethane.

Materials:

-

1,2-Diazidoethane

-

Alkyne-containing molecule (Alkyne-R¹) (2 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (0.2 equivalents)

-

Solvent (e.g., a mixture of water and a co-solvent like DMSO, t-BuOH, or THF)

-

Schlenk flask or vial with a septum

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the alkyne-containing molecule (Alkyne-R¹, 2 equivalents) and 1,2-diazidoethane (1 equivalent) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate in water.

-

In another vial, prepare a fresh solution of sodium ascorbate in water.

-

To the stirring solution of the alkyne and azide, add the copper(II) sulfate solution followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within 1-24 hours.

-

Upon completion, the product can be isolated by extraction, precipitation, or chromatography depending on the properties of the product.

Characterization Data for a Representative Product:

For the related compound, 1,2-bis(1,2,3-triazol-2-yl)ethane, the following NMR data has been reported:[5]

-

¹H-NMR (500 MHz, CDCl₃): δ 5.00 (s, 4H, CH₂), 7.57 (s, 4H, H³,⁴(2-Tr)) ppm.

-

¹³C-NMR (125 MHz, CDCl₃): δ 53.8 (CH₂), 134.8 (C³,⁴(Tr)) ppm.

The CuAAC reaction will yield the 1,4-disubstituted triazole isomer, which will show a distinct signal for the triazole C-H proton in the ¹H-NMR spectrum.

Application-Specific Protocols and Visualizations

Crosslinking of Peptides for Mass Spectrometry Analysis

1,2-diazidoethane can be used as a short-chain crosslinker to identify protein-protein interactions or to probe the structure of protein complexes using mass spectrometry (XL-MS).[6]

Experimental Workflow:

Caption: Workflow for protein crosslinking using 1,2-diazidoethane for mass spectrometry analysis.

Protocol:

-

Protein Modification: React the protein of interest with an alkyne-functionalized N-hydroxysuccinimide (NHS) ester to introduce alkyne groups onto lysine residues.

-

Crosslinking: Add 1,2-diazidoethane and the CuAAC catalyst system (CuSO₄ and sodium ascorbate) to the alkyne-modified protein solution. Incubate at room temperature for 1-4 hours.

-

Quenching and Purification: Quench the reaction with EDTA and purify the crosslinked protein complex using size-exclusion chromatography.

-

Enzymatic Digestion: Digest the purified crosslinked protein with an appropriate protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked peptides.

-

Data Analysis: Use specialized software to identify the crosslinked residues and model the protein structure or interaction interface.

Synthesis of Hydrogels

1,2-Diazidoethane can be used to crosslink multi-alkyne functionalized polymers, such as polyethylene glycol (PEG), to form hydrogels.[7][8]

Experimental Workflow:

Caption: Workflow for hydrogel synthesis using 1,2-diazidoethane as a crosslinker.

Protocol:

-

Precursor Solution 1: Prepare a solution of a multi-alkyne functionalized polymer (e.g., 4-arm PEG-alkyne) in a suitable buffer (e.g., PBS).

-

Precursor Solution 2: Prepare a solution of 1,2-diazidoethane in the same buffer. The molar ratio of alkyne to azide groups should be approximately 1:1.

-

Catalyst Solution: Prepare a fresh solution of CuSO₄ and sodium ascorbate in the buffer.

-

Gelation: Mix the polymer solution and the 1,2-diazidoethane solution. To initiate gelation, add the catalyst solution and mix thoroughly.

-

Setting: Allow the mixture to stand at room temperature. Gelation time will depend on the concentration of precursors and catalyst, and can range from minutes to hours.

-